Heptanoic-d13 acid
Overview
Description
Heptanoic-d13 acid, also known as deuterated heptanoic acid, is a stable isotope-labeled compound. It is a derivative of heptanoic acid, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is CD3(CD2)5CO2H, and it has a molecular weight of 143.26 g/mol . This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and reaction mechanisms.
Scientific Research Applications
Heptanoic-d13 acid is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Used in the production of deuterated compounds for various industrial applications, including the synthesis of pharmaceuticals and agrochemicals .
Safety and Hazards
Mechanism of Action
Target of Action
Heptanoic-d13 acid, also known as enanthic acid, is an organic compound composed of a seven-carbon chain terminating in a carboxylic acid functional group
Biochemical Pathways
Heptanoic acid can be used for the production of biodiesel, antibiotic agents, fragrances, and bioplastics . .
Biochemical Analysis
Biochemical Properties
Heptanoic-d13 acid is a medium-chain fatty acid It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
The cellular effects of this compound are complex and multifaceted. It has been found to have an impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that this compound can influence the generation of Acetyl coenzyme A and Propionyl coenzyme A, which are crucial for various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to bind with biomolecules and can influence enzyme activation or inhibition . Changes in gene expression have also been observed in the presence of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can influence its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptanoic-d13 acid can be synthesized through several methods. One common approach involves the oxidation of heptanol-d13, where the alcohol group is oxidized to a carboxylic acid group. This reaction typically uses strong oxidizing agents such as potassium permanganate or chromium trioxide . Another method involves the Grignard reaction, where a Grignard reagent reacts with carbon dioxide to form a carboxylate salt, which is then acidified to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the same synthetic routes as laboratory methods but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the isotopic purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Heptanoic-d13 acid undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to produce other deuterated compounds.
Reduction: It can be reduced to form heptanol-d13.
Substitution: The carboxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Deuterated ketones and aldehydes.
Reduction: Heptanol-d13.
Substitution: Deuterated esters and amides.
Comparison with Similar Compounds
Heptanoic-d13 acid can be compared with other deuterated fatty acids, such as:
Hexanoic-d12 acid: A six-carbon deuterated fatty acid.
Octanoic-d15 acid: An eight-carbon deuterated fatty acid.
Nonanoic-d17 acid: A nine-carbon deuterated fatty acid.
Uniqueness
This compound is unique due to its specific chain length and the presence of deuterium atoms, which make it particularly useful in studies requiring precise isotopic labeling. Its properties allow for detailed analysis of metabolic pathways and reaction mechanisms, providing insights that are not possible with non-deuterated compounds .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecadeuterioheptanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1D3,2D2,3D2,4D2,5D2,6D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWFXJYAOYHMED-UTBWLCBWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130348-93-5 | |
Record name | 130348-93-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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